2-(4-Bromo-1h-pyrazol-1-yl)pyridine
Overview
Description
2-(4-Bromo-1h-pyrazol-1-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a 4-bromo-1H-pyrazole moiety
Mechanism of Action
Target of Action
Compounds containing the pyrazole moiety, such as imidazole, have been known to exhibit a broad range of biological activities . They have been used in the development of new drugs with different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It has been noted that rhodium (iii)-catalyzed c–h bond functionalization of 2-(1h-pyrazol-1-yl)pyridine with internal alkynes provides a straightforward way for the divergent synthesis of either c–h alkenylation products or indazole products . This suggests that the compound may interact with its targets through a similar mechanism.
Biochemical Pathways
Compounds containing the pyrazole moiety have been known to affect various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
The compound’s molecular weight is 22405700, and it has a density of 163g/cm3 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Compounds containing the pyrazole moiety have been known to exhibit a broad range of biological activities , suggesting that 2-(4-Bromo-1h-pyrazol-1-yl)pyridine may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromo-1h-pyrazol-1-yl)pyridine typically involves the reaction of 4-bromo-1H-pyrazole with a pyridine derivative under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 4-bromo-1H-pyrazole is reacted with a pyridine boronic acid or ester in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Bromo-1h-pyrazol-1-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazole and pyridine rings.
Cyclization Reactions: It can form more complex heterocyclic structures through cyclization reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides, often in the presence of a base and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the nitrogen atoms.
Scientific Research Applications
2-(4-Bromo-1h-pyrazol-1-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.
Comparison with Similar Compounds
4-Bromo-1H-pyrazole: A simpler analog that lacks the pyridine ring.
2,6-Di(pyrazol-1-yl)pyridine: A related compound with two pyrazole rings attached to the pyridine ring.
1H-Pyrazolo[3,4-b]pyridine: A fused heterocyclic compound with a different structural arrangement.
Uniqueness: 2-(4-Bromo-1h-pyrazol-1-yl)pyridine is unique due to the presence of both a bromine-substituted pyrazole ring and a pyridine ring, which confer distinct reactivity and potential for diverse applications. Its ability to form coordination complexes and participate in various chemical reactions makes it a valuable compound in research and industry .
Properties
IUPAC Name |
2-(4-bromopyrazol-1-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-7-5-11-12(6-7)8-3-1-2-4-10-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTMKCJYDXTYMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50463025 | |
Record name | 2-(4-bromo-1h-pyrazol-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50463025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77556-27-5 | |
Record name | 2-(4-bromo-1h-pyrazol-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50463025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-Bromo-pyrazol-1-yl)-pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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